molecular formula C17H21N3O2 B11073438 [4-(1,3-Benzoxazol-2-yl)piperazin-1-yl](cyclopentyl)methanone

[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl](cyclopentyl)methanone

Cat. No.: B11073438
M. Wt: 299.37 g/mol
InChI Key: KSXXSSHXGYJKQL-UHFFFAOYSA-N
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Description

4-(1,3-BENZOXAZOL-2-YL)PIPERAZINOMETHANONE is a complex organic compound that features a benzoxazole ring fused to a piperazine moiety, which is further connected to a cyclopentyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZOXAZOL-2-YL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring, which can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the cyclopentyl group is attached via a methanone linkage using Friedel-Crafts acylation or similar methods.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZOXAZOL-2-YL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzoxazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole or piperazine rings.

Scientific Research Applications

4-(1,3-BENZOXAZOL-2-YL)PIPERAZINOMETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZOXAZOL-2-YL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity. The cyclopentyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Sulfonamide: Compounds containing the sulfonamide functional group.

    Pyrazole Derivatives: Compounds with a pyrazole ring structure.

Uniqueness

4-(1,3-BENZOXAZOL-2-YL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole-piperazine-cyclopentyl structure is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-cyclopentylmethanone

InChI

InChI=1S/C17H21N3O2/c21-16(13-5-1-2-6-13)19-9-11-20(12-10-19)17-18-14-7-3-4-8-15(14)22-17/h3-4,7-8,13H,1-2,5-6,9-12H2

InChI Key

KSXXSSHXGYJKQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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